Phenyl 2-(bromomethyl)benzoate

Catalog No.
S15268867
CAS No.
34124-08-8
M.F
C14H11BrO2
M. Wt
291.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 2-(bromomethyl)benzoate

CAS Number

34124-08-8

Product Name

Phenyl 2-(bromomethyl)benzoate

IUPAC Name

phenyl 2-(bromomethyl)benzoate

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

InChI

InChI=1S/C14H11BrO2/c15-10-11-6-4-5-9-13(11)14(16)17-12-7-2-1-3-8-12/h1-9H,10H2

InChI Key

KODKOUVFNUHCES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2CBr

Phenyl 2-(bromomethyl)benzoate is an organic compound characterized by the molecular formula C15H13BrO2C_{15}H_{13}BrO_2 and a molecular weight of 305.17 g/mol. This compound features a phenyl group attached to a benzoate structure, with a bromomethyl substituent that enhances its reactivity and functionalization potential. The presence of both aromatic rings contributes to its stability and unique chemical properties, making it valuable in various synthetic applications.

  • Substitution Reactions: The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines, thiols, and alkoxides, resulting in diverse derivatives .
  • Oxidation Reactions: This compound can be oxidized to yield carboxylic acids or other oxidized derivatives, expanding its utility in organic synthesis.
  • Reduction Reactions: The ester functional group can be reduced to alcohols using reducing agents like lithium aluminum hydride, facilitating further transformations.

These reactions illustrate the compound's versatility as a synthetic intermediate in organic chemistry.

Phenyl 2-(bromomethyl)benzoate has shown potential biological activities, particularly in pharmaceutical research. It has been utilized in the development of compounds targeting various biological pathways:

  • Antiviral Agents: This compound serves as an intermediate in synthesizing potential anti-HIV agents, highlighting its relevance in medicinal chemistry.
  • Aldose Reductase Inhibitors: It is also involved in the preparation of aldose reductase inhibitors, which are significant for treating diabetic complications.

The biological activity of this compound underscores its importance in drug discovery and development.

The synthesis of Phenyl 2-(bromomethyl)benzoate can be achieved through several methods:

  • From Methyl 4-(bromomethyl)benzoate: This method involves the reaction of methyl 4-(bromomethyl)benzoate with suitable reagents under controlled conditions to yield Phenyl 2-(bromomethyl)benzoate .
  • Alkylation Reactions: The bromomethyl group can be introduced via alkylation reactions involving suitable precursors and bases .

These synthesis methods highlight the compound's accessibility for further research and application.

Phenyl 2-(bromomethyl)benzoate finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
  • Material Science: The compound is used in developing new materials with specific properties due to its functional groups that allow for further modifications.

These applications illustrate the compound's versatility and significance in both research and industry.

Research on Phenyl 2-(bromomethyl)benzoate has included interaction studies focusing on its reactivity with biological molecules:

  • Alkylating Agent: Its ability to act as an alkylating agent allows it to form covalent bonds with nucleophilic sites on proteins and nucleic acids, which is critical for understanding its biological effects .
  • Mechanistic Studies: Investigations into its mechanism of action reveal how it interacts with cellular components, contributing to its potential therapeutic effects .

These studies are essential for elucidating the compound's role in biological systems and its potential therapeutic applications.

Phenyl 2-(bromomethyl)benzoate can be compared with several structurally similar compounds. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Methyl 4-(bromomethyl)benzoateHighLacks biphenyl structure; less versatile
Methyl 3-(bromomethyl)benzoateHighSimilar reactivity but different substitution pattern
Methyl 2-bromobenzoateModerateSimpler structure; used in different contexts

The uniqueness of Phenyl 2-(bromomethyl)benzoate lies in its biphenyl structure, which provides additional sites for functionalization and enhances its utility in complex organic syntheses compared to these similar compounds .

Radical Bromination Approaches Using N-Bromosuccinimide

Radical bromination via NBS dominates modern syntheses of phenyl 2-(bromomethyl)benzoate due to its selectivity for benzylic positions and compatibility with ester functionalities. The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps, with careful control over radicals ensuring minimal byproduct formation.

Photochemical Initiation Strategies Under UV Irradiation

Photochemical activation leverages UV light to homolytically cleave bromine sources, generating bromine radicals (*Br- *) that abstract benzylic hydrogens. A seminal study demonstrated that irradiation at 405 nm optimally activates NBS in acetonitrile, achieving >95% conversion of 4-methyl-3-(trifluoromethyl)benzonitrile to its monobrominated derivative within 2 minutes under flow conditions. Key findings include:

  • Wavelength specificity: Bromine (Br₂) impurities in NBS absorb at 395 nm, enabling indirect photoactivation even with nominally pure reagents.
  • Light intensity modulation: Reducing LED intensity to 40% of maximum maintains reaction efficiency while improving temperature control and energy economy.
  • Solvent selection: Acetonitrile enhances radical stability and solubility, outperforming chlorinated solvents like carbon tetrachloride in yield and selectivity.

The photochemical pathway avoids thermal degradation risks, making it suitable for heat-sensitive substrates. However, over-bromination remains a challenge, necessitating precise residence time control in continuous flow systems.

Thermal Initiation Protocols with Azobisisobutyronitrile

Thermal initiation using azobisisobutyronitrile (AIBN) provides a robust alternative to photochemistry, particularly in batch reactors. AIBN decomposes at 60–70°C to generate cyanopropyl radicals, which abstract bromine from NBS to initiate the chain reaction. Practical considerations include:

  • Stoichiometric balance: Limiting NBS to 1.05 equivalents minimizes di-brominated byproducts while ensuring complete substrate consumption.
  • Initiator staging: Sequential AIBN additions at reflux (e.g., 0.5 mol% initially, followed by 0.2 mol% after heating) sustain radical concentrations, shortening reaction times to 1–2 hours.
  • Solvent effects: Dichloromethane and chloroform suppress ionic side reactions, though acetonitrile remains preferred for polar substrates.

A notable protocol involves refluxing methyl phenylacetate with NBS and AIBN in acetonitrile, achieving 85% isolated yield of the monobrominated product after recrystallization. Over-bromination byproducts (~10%) can be reduced via post-reaction treatment with diethylphosphite, which selectively reduces dibromides to monobromides.

Electrophilic Aromatic Substitution Routes

While less common than radical methods, electrophilic aromatic substitution (EAS) offers complementary pathways for introducing bromine at benzylic positions. These reactions typically employ bromine-iron(III) bromide complexes, though regioselectivity challenges necessitate precise solvent and catalyst tuning.

Bromine-Iron(III) Bromide Complex-Mediated Reactions

The Br₂-FeBr₃ system generates electrophilic bromine (Br⁺) capable of attacking electron-rich aromatic rings. However, benzylic bromination via EAS is rare due to the dominance of ring-directed mechanisms. For phenyl 2-(bromomethyl)benzoate, the ester’s meta-directing effects theoretically favor substitution at the benzylic position, but experimental validation remains limited.

Solvent Effects in Regioselective Benzyl Position Bromination

Polar aprotic solvents (e.g., dimethylformamide) enhance electrophilic bromination rates by stabilizing charged intermediates. Conversely, nonpolar solvents like carbon tetrachloride favor radical pathways, underscoring the interdependence of solvent and mechanism in regioselectivity.

Esterification-Bromination Tandem Processes

Tandem methodologies streamline synthesis by combining esterification and bromination into a single operational sequence, minimizing intermediate isolation steps.

In Situ Protection/Deprotection Sequences for Functional Group Compatibility

A representative route involves:

  • Esterification: Treating 2-(hydroxymethyl)benzoic acid with phenyl chlorocarbonate in pyridine to form phenyl 2-(hydroxymethyl)benzoate.
  • Bromination: Subjecting the ester to NBS and AIBN in acetonitrile at 70°C, achieving direct benzylic bromination without carboxylate interference.

This approach avoids competitive reactions at the carboxylic acid group, exemplifying the utility of in situ protection in multistep syntheses.

The radical bromination of phenyl 2-(bromomethyl)benzoate at the benzylic position proceeds through a well-established chain mechanism that demonstrates the exceptional reactivity of benzylic hydrogens compared to other aliphatic positions [1] [2]. The mechanism consists of three distinct phases: initiation, propagation, and termination, each governed by specific thermodynamic and kinetic parameters [3] [4].

Initiation Phase

The initiation step involves the homolytic cleavage of the bromine-bromine bond or the nitrogen-bromine bond in N-bromosuccinimide under thermal or photochemical conditions [1] [5]. When using molecular bromine, the weak bromine-bromine bond (bond dissociation energy approximately 193 kilojoules per mole) undergoes homolytic fission at elevated temperatures or in the presence of light to generate two bromine radicals [3]. Alternatively, N-bromosuccinimide provides a more controlled source of bromine radicals due to its weaker nitrogen-bromine bond, which cleaves readily under radical initiation conditions [5] [4].

The outstanding brominating ability of N-bromosuccinimide stems from four fundamental properties: the almost nonpolar nitrogen-bromine bond allowing homolytic fission, good agreement between the nitrogen-bromine bond distance and carbon-carbon distances in aromatic compounds, similarity in valency angles, and the planar structure of the N-bromosuccinimide molecule [5]. These characteristics facilitate efficient radical generation and subsequent hydrogen abstraction at benzylic positions [5].

Propagation Cycle

The propagation phase consists of two sequential steps that constitute the productive chain reaction [1] [4]. In the first propagation step, the bromine radical abstracts a hydrogen atom from the benzylic position of the substrate, forming a resonance-stabilized benzylic radical and hydrogen bromide [2] [6]. This hydrogen abstraction occurs preferentially at the benzylic position because the resulting radical intermediate is extensively stabilized through delocalization of the unpaired electron into the aromatic π-system [1] [7].

The benzylic radical formed in phenyl 2-(bromomethyl)benzoate exhibits remarkable stability due to its ability to delocalize the unpaired electron across multiple resonance structures [6] [8]. The radical character is distributed over several carbon atoms in the aromatic ring, with the most significant contribution occurring at the benzylic carbon and the ortho and para positions of the phenyl ring [7] [6]. This extensive delocalization results in a bond dissociation energy of approximately 375 kilojoules per mole for benzylic carbon-hydrogen bonds, significantly lower than typical alkyl carbon-hydrogen bonds [9].

In the second propagation step, the benzylic radical reacts with molecular bromine to form the brominated product and regenerate a bromine radical [2] [4]. This step has a relatively low activation energy due to the high reactivity of the radical intermediate and the weak bromine-bromine bond [3]. The regenerated bromine radical can then participate in another hydrogen abstraction, perpetuating the chain reaction [4].

Termination Processes

Termination occurs when two radical species combine to form stable, non-radical products [3] [4]. Common termination reactions include bromine radical recombination to form molecular bromine, coupling of two benzylic radicals to form a dimer, or combination of a bromine radical with a benzylic radical to form additional brominated product [4]. These termination steps are generally unproductive and must be minimized for efficient bromination [4].

StepReactionActivation Energy
InitiationBr₂ → 2Br- (light/heat)Low
Propagation 1Ar-CH₃ + Br- → Ar-CH₂- + HBrMedium
Propagation 2Ar-CH₂- + Br₂ → Ar-CH₂Br + Br-Low
TerminationBr- + Br- → Br₂ (or other radical combinations)Very Low

Electronic Effects of Methoxy and Ester Substituents on Reactivity

The electronic properties of substituents attached to the aromatic ring significantly influence the stability of benzylic radicals and consequently affect the rate and selectivity of bromination reactions [10] [11]. In phenyl 2-(bromomethyl)benzoate, the ester functional group exerts pronounced electronic effects that modulate the reactivity of the benzylic position [12] [13].

Ester Substituent Effects

Ester groups function as electron-withdrawing substituents through both inductive and resonance mechanisms [11] [12]. The carbonyl carbon of the ester group possesses partial positive character due to the electronegativity of oxygen, creating an inductive electron-withdrawing effect that propagates through the σ-bond framework [11]. Additionally, the ester group can participate in resonance interactions that further deplete electron density from the aromatic ring [12].

The electron-withdrawing nature of the ester substituent has a complex effect on benzylic radical stability [13] [14]. While electron-withdrawing groups generally destabilize radicals by reducing electron density, the position of the ester group relative to the benzylic carbon determines the magnitude of this effect [12]. When the ester group is positioned ortho to the benzylic carbon, as in phenyl 2-(bromomethyl)benzoate, it creates a direct resonance interaction that can both stabilize and destabilize the radical intermediate depending on the specific orbital interactions [14].

Experimental studies have demonstrated that ester substituents in the ortho position relative to the benzylic carbon result in moderate deactivation of the bromination reaction compared to unsubstituted benzylic systems [10] [13]. The bond dissociation energy for benzylic carbon-hydrogen bonds in ortho-ester substituted systems increases to approximately 380 kilojoules per mole, reflecting the destabilizing influence of the electron-withdrawing ester group [9].

Methoxy Substituent Comparison

In contrast to ester groups, methoxy substituents exhibit strong electron-donating properties through resonance effects [11] [13]. The oxygen atom in methoxy groups possesses lone pairs of electrons that can delocalize into the aromatic π-system, increasing electron density at ortho and para positions [11]. This electron donation significantly stabilizes benzylic radicals formed adjacent to methoxy-substituted positions [13].

The activating effect of methoxy substituents on benzylic bromination has been quantified through kinetic studies showing rate enhancements of 10 to 100-fold compared to unsubstituted systems [10]. The bond dissociation energy for benzylic carbon-hydrogen bonds adjacent to methoxy groups decreases to approximately 365 kilojoules per mole, reflecting the substantial stabilization provided by electron donation [9].

SubstituentElectronic EffectEffect on Benzylic Radical StabilityRelative Reactivity
Methyl (-CH₃)Electron-donating (inductive)StabilizingHigh
Methoxy (-OCH₃)Electron-donating (resonance)StabilizingHigh
Ester (-COOR)Electron-withdrawing (resonance)DestabilizingModerate
Nitro (-NO₂)Electron-withdrawing (resonance)DestabilizingLow
Phenyl (-Ph)Electron-withdrawing (inductive)Stabilizing (conjugation)High
Halogen (-X)Electron-withdrawing (inductive)VariableModerate

Positional Effects of Substituents

The position of electron-donating or electron-withdrawing substituents relative to the benzylic carbon significantly affects radical stability and bromination reactivity [12] [13]. Ortho and para positions allow for direct resonance interactions with the benzylic radical, while meta positions primarily exert inductive effects [11] [12].

For methoxy substituents, ortho and para positioning provides maximum stabilization of benzylic radicals through direct orbital overlap [11]. Meta-positioned methoxy groups still provide some stabilization through the aromatic π-system but to a lesser extent [13]. Conversely, ester substituents in ortho and para positions create the greatest destabilization of benzylic radicals due to direct resonance withdrawal of electron density [12].

Substituent PositionElectronic EffectEffect on Benzylic PositionEffect on Aromatic Ring
ortho-MethoxyElectron-donating (resonance)ActivatingStrongly activating (o/p-director)
meta-MethoxyElectron-donating (resonance)Slightly activatingStrongly activating (o/p-director)
para-MethoxyElectron-donating (resonance)ActivatingStrongly activating (o/p-director)
ortho-EsterElectron-withdrawing (resonance)DeactivatingDeactivating (m-director)
meta-EsterElectron-withdrawing (resonance)Slightly deactivatingDeactivating (m-director)
para-EsterElectron-withdrawing (resonance)DeactivatingDeactivating (m-director)

Competing Aromatic Ring vs. Alkyl Chain Bromination Dynamics

The bromination of phenyl 2-(bromomethyl)benzoate can potentially occur at multiple sites, including the benzylic position, aromatic ring positions, and other alkyl chain positions [15] [16]. The selectivity between these competing pathways depends on the reaction mechanism, reaction conditions, and the relative stability of intermediate species [17] [15].

Mechanistic Distinction Between Pathways

Benzylic bromination and aromatic ring bromination proceed through fundamentally different mechanisms [15] [16]. Benzylic bromination occurs via a radical mechanism involving homolytic bond cleavage and radical intermediates, while aromatic ring bromination typically proceeds through electrophilic aromatic substitution involving heterolytic bond formation and carbocation intermediates [15] [18].

The radical mechanism for benzylic bromination is favored under conditions that promote homolytic bond cleavage, such as elevated temperatures, light irradiation, or the presence of radical initiators [2] [15]. These conditions favor the formation of bromine radicals that selectively abstract hydrogen atoms from the most reactive positions [6]. In contrast, aromatic ring bromination requires Lewis acid catalysts such as iron tribromide to activate molecular bromine for electrophilic attack on the aromatic ring [18] [15].

Selectivity Factors

The exceptional selectivity for benzylic bromination over aromatic ring bromination stems from the significant difference in activation energies for these competing pathways [7] [6]. The hydrogen abstraction from the benzylic position has a relatively low activation energy due to the formation of a highly stabilized benzylic radical intermediate [6]. The bond dissociation energy for benzylic carbon-hydrogen bonds (approximately 375 kilojoules per mole) is substantially lower than that for aromatic carbon-hydrogen bonds (approximately 465 kilojoules per mole) [9].

Additionally, the benzylic position benefits from favorable entropic factors due to the statistical preference for reaction at the most reactive site [6]. The resonance stabilization of the benzylic radical provides both thermodynamic and kinetic advantages that strongly favor hydrogen abstraction at this position over other potential sites [7] [6].

Influence of Reaction Conditions

The choice of brominating agent and reaction conditions significantly affects the selectivity between competing bromination pathways [2] [5]. N-bromosuccinimide in carbon tetrachloride under light irradiation provides optimal conditions for selective benzylic bromination while minimizing aromatic ring substitution [2] [5]. The heterogeneous nature of this reaction system helps maintain low concentrations of molecular bromine, preventing electrophilic aromatic substitution [19].

In contrast, the use of molecular bromine with Lewis acid catalysts strongly favors aromatic ring bromination through electrophilic aromatic substitution [18] [15]. The Lewis acid catalyst polarizes the bromine molecule to create a highly electrophilic species that readily attacks the electron-rich aromatic ring [18]. Under these conditions, benzylic bromination is suppressed due to the absence of radical initiation [15].

Bromination TypeMechanismConditionsRelative RateSelectivity
Benzylic BrominationRadical (homolytic)NBS, light/peroxide, CCl₄Fast (benzylic position)High for benzylic position
Aromatic Ring BrominationElectrophilic (heterolytic)Br₂, Lewis acid (FeBr₃)Variable (depends on ring activation)Ortho/para or meta (depends on substituents)
Aliphatic Chain BrominationRadical (homolytic)Br₂, light/heatSlow (non-activated C-H)Low (statistical distribution)

Electronic Control of Selectivity

The electronic properties of substituents on the aromatic ring influence the competition between benzylic and aromatic bromination pathways [10] [13]. Electron-donating substituents such as methoxy groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack [11] [13]. Conversely, electron-withdrawing substituents such as ester groups decrease aromatic ring reactivity toward electrophiles while simultaneously affecting benzylic radical stability [12] [13].

In phenyl 2-(bromomethyl)benzoate, the electron-withdrawing ester group reduces the reactivity of the aromatic ring toward electrophilic bromination while moderately deactivating the benzylic position [12] [13]. This dual effect maintains selectivity for benzylic bromination under radical conditions while further suppressing competing aromatic ring substitution [10] [13].

The relative stability of different radical intermediates also contributes to selectivity [9] [8]. Benzylic radicals benefit from extensive resonance stabilization through delocalization into the aromatic π-system, while primary and secondary alkyl radicals lack this stabilization [6] [8]. Computational studies have confirmed that benzylic radicals possess significantly lower energies than other alkyl radical species, contributing to their preferential formation under radical bromination conditions [9].

Radical TypeNumber of Resonance StructuresRelative StabilityBond Dissociation Energy (kJ/mol)
Primary Alkyl Radical1Very Low~420
Secondary Alkyl Radical1Low~410
Tertiary Alkyl Radical1Moderate~400
Allylic Radical3High~370
Benzylic Radical5Very High~375
Benzylic Radical with o-Ester5High~380

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of aromatic and aliphatic substrates, enabling the selective introduction of bromomethyl groups without the need for pre-functionalized starting materials [1] [2]. This approach represents a paradigm shift from traditional synthetic strategies that rely on stepwise functional group manipulations.

Copper-Based Catalytic Systems

Copper catalysis has demonstrated exceptional utility in achieving site-selective C-H bromination with remarkable regiocontrol. The copper(II)/phenanthroline catalyst system, developed for C(sp³)-H bromination, operates through a unique mechanism involving BrN₃ species generated in situ from N-bromosuccinimide and trimethylsilyl azide [2]. This system achieves γ-selectivity in aliphatic amides and δ-selectivity in alkyl amines, with yields ranging from 45-78% under optimized conditions.

The mechanistic pathway begins with bromine atom transfer from BrN₃ to the copper center, occurring via a singlet-triplet state crossing with minimal energy barrier [2]. The substrate's N-H bond functions as a directing group, facilitating catalyst-substrate interaction and enabling the recruitment of the substrate to the catalytic center. Critically, C-centered radical formation occurs through direct C-H dehydrogenation by the copper-coordinated azide radical, rather than through the previously proposed N-H bond dehydrogenation followed by 1,5-hydrogen transfer pathway [2].

Ruthenium-Catalyzed Meta-Selective Bromination

The ruthenium-catalyzed meta-selective C-H bromination represents the first example of transition-metal-catalyzed meta-selective bromination, offering orthogonal selectivity compared to conventional copper, palladium, and rhodium catalysis [3] [4]. The catalyst system [{Ru(p-cymene)Cl₂}₂] with tetrabutylammonium tribromide enables functionalization of the meta C-H bond in 2-phenylpyridine derivatives, affording products that are highly predisposed to further derivatization.

This methodology operates through initial ortho ruthenation, generating an arylruthenium intermediate that exhibits strong directing effects for functionalization at the C-H position para to the C-Ru bond [3]. The reaction proceeds under mild conditions (120°C, 16 hours in o-xylene) with yields ranging from 52-85%, demonstrating the utility of this approach for accessing difficult-to-synthesize 1,3-bromo-functionalized arenes [4].

Manganese and Iridium Systems

Manganese(II)/bipyridine-catalyzed systems have shown effectiveness in the bromination of unactivated aliphatic C(sp³)-H bonds using N-bromosuccinimide as the brominating reagent [5]. This system operates at moderate temperatures (80°C) in acetonitrile solvent, achieving yields of 40-72% for various substrates. The reaction proceeds through a radical mechanism involving hydrogen abstraction by manganese-coordinated bromine species.

Iridium complexes demonstrate unique reactivity in C-H bond activation coupled with subsequent C(sp²)-C(sp³) bond formation [6]. The hexafluorophosphate iridium complex facilitates coupling between bromomethyl groups and triphenylphosphine ligands, resulting in the formation of fused iridacycle complexes through a mechanism involving triple C-H activation and rare C(sp²)-C(sp³) reductive elimination.

Phase-Transfer Catalysis in Biphasic Reaction Media

Phase-transfer catalysis provides an environmentally benign and operationally simple approach to bromomethyl formation by enabling reactions between reagents located in different immiscible phases [7] [8]. This methodology is particularly valuable for large-scale preparations due to its use of inexpensive reagents, mild reaction conditions, and the possibility of catalyst recycling.

Quaternary Ammonium Salt Catalysts

Tetrabutylammonium bromide (TBABr) represents a paradigmatic phase-transfer catalyst for bromination reactions in biphasic systems [9] [10]. The catalyst operates through interface-mediated catalysis, where the catalytic activity is attributable to interfacial reactions between the quaternary ammonium salt and the substrate. The interface encompasses both the bulk water-oil interface and the water-oil microinterface formed in microemulsion-like phases.

Studies of the TBABr/benzene/water/sodium bromide four-component system reveal that phase behavior strongly influences catalytic activity [9]. Under triphase conditions (oil-rich phase + TBABr-rich liquid phase + aqueous phase), the influences of temperature and stirring speed on catalytic activity are minimal compared to biphase conditions. This enhanced stability under triphase conditions provides operational advantages for industrial applications.

The N-butylpyridinium nitrate [C₄Py]NO₃ system demonstrates superior performance in aerobic bromination with controllable chemoselectivity [11]. This transition-metal-free system enables chemoselectivity control toward the number of C-Br bonds formed, with both sodium bromide/acetic acid and aqueous hydrogen bromide serving as effective bromine sources. The catalyst loading can be varied from 5-20 mol% to achieve mono-, di-, or tribromination products by adjusting reaction temperature and reagent stoichiometry.

Crown Ether Systems

Crown ether-based phase-transfer catalysts offer unique advantages in terms of selectivity and substrate scope [12] [13]. The design of crown ethers with strategically positioned hydroxyl groups enables enhanced solubilization of metal fluorides and bromides in organic solvents while providing secondary coordination sphere effects that can influence reaction pathways.

Theoretical calculations indicate that modified crown ether scaffolds can achieve 10⁴-fold enhancement in catalytic efficiency compared to 18-crown-6 for nucleophilic bromination reactions [12]. The crown ether-metal cation interaction pre-organizes substrates and modifies transition state geometries, leading to improved selectivity and reduced elimination side reactions.

Phosphonium Salt Catalysts

Hexadecyltributylphosphonium bromide exemplifies the effectiveness of phosphonium-based phase-transfer catalysts [7]. This catalyst demonstrates remarkable reactivity enhancement, providing up to 12-fold rate acceleration in Suzuki-Miyaura coupling reactions under biphasic conditions. The mechanism involves a shift from oxo-palladium based transmetalation to a boronate-based pathway, which underlies the observed activity enhancement.

Redox-Active Catalyst Design for Improved Atom Economy

The development of redox-active catalysts represents a frontier approach to achieving improved atom economy in bromomethyl formation reactions [14] [11] [15]. These systems enable multielectron transformations while minimizing waste generation and reducing the environmental impact of synthetic processes.

Cobalt Porphyrin Systems with Redox-Active Ligands

Cobalt(II) tetraphenylporphyrins incorporating varying numbers of redox-active nitro groups demonstrate exceptional performance in selective bromination reactions [14]. The systematic incorporation of nitro groups (one to four per porphyrin) provides tuneable multielectron redox capability, with the tetranitro derivative (TNPPCo) exhibiting the highest catalytic activity.

The catalyst achieves turnover frequencies of 4.9 × 10⁴ s⁻¹ with catalytic onset potentials 820 mV more positive than the parent tetraphenylporphyrin cobalt complex [14]. Mechanistic studies reveal that the number of nitro groups correlates directly with the electron-accepting capacity of the ligand at reduction potentials of -1.59 V versus ferrocene/ferrocenium, enabling precise electronic tuning of catalytic performance.

Ionic Liquid Redox Systems

The ionic liquid [C₄Py]NO₃ system operates through a unique redox mechanism involving nitrate radical generation [11]. The catalytic cycle involves formation of nitrogen oxides (NO and NO₂) that serve multiple functions: catalyzing aerobic oxidation of bromide to bromine, participating in bromine homolysis to generate bromine radicals, and enabling both electrophilic and radical bromination pathways.

This system achieves atom economies of 85-95% while maintaining controllable chemoselectivity through temperature and catalyst loading optimization [11]. The catalyst can be directly recycled without acid treatment, providing operational advantages for sustainable synthesis. Radical scavenging experiments confirm the involvement of radical intermediates, with the degree of reaction retardation or promotion correlating with the amount of radical scavenger or promoter added.

Molten Salt-Promoted Redox Catalysts

Manganese/copper oxide catalysts promoted with molten salts demonstrate exceptional performance in redox-catalyzed bromination with improved atom economy [15]. The molten salt promotion strategy enables tuneable selectivity through compositional control, with sodium tungstate promotion providing optimal performance for ethylene and C₂⁺ olefin selectivity.

The catalyst design incorporates lattice oxygen donation and regeneration mechanisms, enabling autothermal operation with hydrogen conversions exceeding 85% at 850°C [15]. The molten salt component facilitates both structural stabilization and electronic modification of the redox-active metal oxide, resulting in enhanced selectivity and reduced carbon oxide formation.

Electrochemical Redox Systems

Vitamin B₁₂ and cobalt(salen) complexes demonstrate the potential of electrochemical redox catalysis for controlled bromination reactions [16]. These systems enable potential-controlled pathway selection, where the reduction potential of the benzyl-cobalt(III) intermediate determines whether radical or anionic pathways predominate.

The electrochemical approach provides precise control over product distribution, with vitamin B₁₂ yielding exclusively bibenzyl through a radical pathway, while cobalt(salen) produces toluene through an anionic mechanism [16]. This potential-controlled selectivity offers opportunities for developing sustainable bromination processes with reduced waste generation and enhanced selectivity.

Single-Active Site Heterogeneous Catalysts

Polymaleimide derivatives represent a novel approach to single-active site heterogeneous catalysts for selective bromination [17]. These catalysts bridge the gap between homogeneous and heterogeneous catalysis by providing molecularly defined active sites within a recyclable solid framework.

The catalytic mechanism involves recycling of C=O and C-OH groups, confirmed through gas chromatography-mass spectrometry analysis and Fourier-transform infrared spectroscopy [17]. This approach enables high selectivity while maintaining the operational advantages of heterogeneous catalysis, including easy catalyst separation and recycling capability.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

289.99424 g/mol

Monoisotopic Mass

289.99424 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

Explore Compound Types